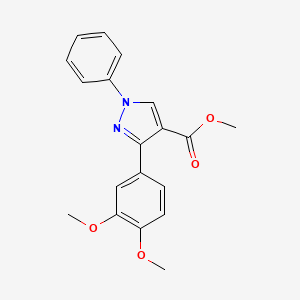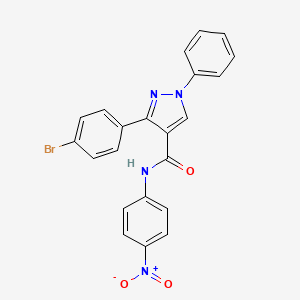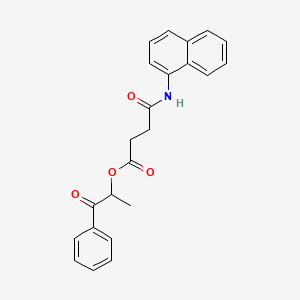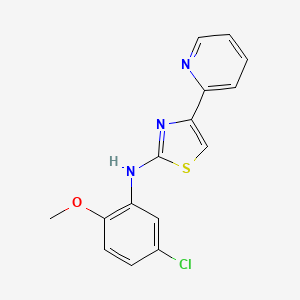
Methyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and mass spectrometry. For the related compound “Methyl (3,4-dimethoxyphenyl)acetate”, the molecular formula is C11H14O4, with an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For the related compound “Methyl (3,4-dimethoxyphenyl)acetate”, the molecular formula is C11H14O4 .Safety and Hazards
Mecanismo De Acción
Target of Action
A similar compound, methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate (s-8921), is known to inhibit the ileal apical sodium-dependent bile acid transporter (asbt/slc10a2) . ASBT/SLC10A2 plays a crucial role in the reabsorption of bile acids from the ileum.
Mode of Action
The glucuronide conjugate of s-8921 (s-8921g) is a 6000-fold more potent inhibitor of asbt than s-8921 . This suggests that the compound may undergo glucuronidation to become a more potent inhibitor of its target.
Biochemical Pathways
The inhibition of asbt by s-8921g suggests that it may affect bile acid reabsorption in the ileum . This could potentially disrupt the enterohepatic circulation of bile acids, leading to changes in cholesterol metabolism.
Pharmacokinetics
S-8921g, a related compound, is known to be formed in the intestine and liver . It is also excreted into the bile . This suggests that the compound may have similar ADME properties, with potential for oral bioavailability and biliary excretion.
Result of Action
The inhibition of asbt by s-8921g leads to a reduction in serum total cholesterol, particularly non-high-density lipoprotein cholesterol, in rats . This suggests that the compound may have a hypocholesterolemic effect.
Action Environment
Factors such as the presence of udp glucuronosyltransferase-1 isoforms and organic anion transporters have been suggested to play a critical role in the hypocholesterolemic action of s-8921 .
Propiedades
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-10-9-13(11-17(16)24-2)18-15(19(22)25-3)12-21(20-18)14-7-5-4-6-8-14/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEWCBLIGWPTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)OC)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331399 | |
| Record name | methyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380463-29-6 | |
| Record name | methyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B3946664.png)
![3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide;hydrochloride](/img/structure/B3946665.png)


![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(diphenylmethyl)propanamide](/img/structure/B3946682.png)

![4-BUTYL-7-[(3-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B3946717.png)


![6-({[(4-methoxyphenyl)(phenyl)methyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3946732.png)
![(5E)-1-(2,3-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3946739.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B3946741.png)
![1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B3946752.png)
![2-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3946760.png)
